7-Chloro-2-cyclopropyl-1,3-benzothiazole
Description
Properties
Molecular Formula |
C10H8ClNS |
|---|---|
Molecular Weight |
209.70 g/mol |
IUPAC Name |
7-chloro-2-cyclopropyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H8ClNS/c11-7-2-1-3-8-9(7)13-10(12-8)6-4-5-6/h1-3,6H,4-5H2 |
InChI Key |
GRAZNSGGFYHOHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(S2)C(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminothiophenol Derivatives
A classical approach to benzothiazoles involves the cyclization of 2-aminothiophenol derivatives with suitable electrophiles. For 7-Chloro-2-cyclopropyl-1,3-benzothiazole , the starting 2-aminothiophenol is substituted with a chlorine atom at the 7-position. The cyclization is typically achieved by reaction with cyclopropyl-containing electrophiles under acidic or basic conditions.
Nucleophilic Substitution Using α-Bromoketones
One efficient synthetic strategy is the nucleophilic substitution of 2-aminothiophenol derivatives with α-bromoketones bearing the cyclopropyl moiety. This method proceeds via the following sequence:
- Preparation of α-bromocyclopropyl ketone as the electrophile.
- Reaction with 7-chloro-2-aminothiophenol , leading to the formation of an intermediate thioether.
- Intramolecular cyclization facilitated by the thiol group attacking the carbonyl carbon, forming the benzothiazole ring.
- Oxidative dehydrogenation to aromatize the benzothiazole system, yielding the target compound.
This route has been reported to provide good yields (62–86%) and allows for catalyst recyclability and reduced reaction times.
Use of 7-Chloro-2-Amino-Benzothiazole Intermediate
An alternative route involves first synthesizing 7-chloro-2-amino-1,3-benzothiazole through bromination and cyclization steps. This intermediate is then subjected to acylation or alkylation reactions to introduce the cyclopropyl substituent at position 2.
For example, the intermediate amine can be reacted with cyclopropyl-containing acyl chlorides or via nucleophilic substitution with cyclopropyl halides in the presence of bases such as potassium carbonate under reflux conditions in solvents like chloroform or ethanol.
Coupling via Amide and Acylthiourea Derivatives
Recent methodologies also include the synthesis of amide and acylthiourea derivatives of benzothiazoles, where the cyclopropyl group is introduced through coupling reactions involving ammonium thiocyanate and acyl chlorides followed by reaction with 2-amino-benzothiazole derivatives. These methods employ reflux in toluene and purification by column chromatography to yield high-purity products.
Use of Modern Coupling Agents and Catalysts
Modern synthetic protocols utilize coupling agents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and bases like DIPEA (N,N-Diisopropylethylamine) in dry solvents (e.g., DMF) under inert atmosphere to facilitate amide bond formation and cyclization steps in the synthesis of benzothiazole derivatives, including chloro- and cyclopropyl-substituted compounds.
Comparative Data Table of Preparation Methods
The preparation of 7-Chloro-2-cyclopropyl-1,3-benzothiazole involves multi-step synthetic routes that primarily focus on the cyclization of 2-aminothiophenol derivatives substituted with chlorine and the introduction of the cyclopropyl group via nucleophilic substitution or acylation strategies. The most efficient and well-documented methods include nucleophilic substitution with α-bromoketones and coupling reactions using modern reagents such as TBTU and DIPEA. These methods provide good yields, selectivity, and scalability, supported by comprehensive research findings. The choice of method depends on available starting materials, desired purity, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-cyclopropyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 7-Chloro-2-cyclopropyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the activity of enzymes essential for bacterial cell wall synthesis. In cancer research, it may interfere with signaling pathways that regulate cell growth and apoptosis, thereby inhibiting tumor growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 7-Chloro-2-cyclopropyl-1,3-benzothiazole with three structurally related benzothiazole derivatives, emphasizing substituent effects on properties and applications.
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Substituent Position and Electronic Effects
- In contrast, the chlorine at position 7 in the target compound could alter electronic distribution and steric accessibility, though its specific impact remains uncharacterized.
- Cyclopropyl vs. Phenyl/Isopropyl : The cyclopropyl group at position 2 introduces ring strain and conformational rigidity compared to the planar phenyl group (in 5-Chloro-2-phenyl-1,3-benzothiazole) or the flexible isopropyl group (in 2-Chloro-4-isopropyl-1,3-benzothiazole). These differences may affect lipophilicity, metabolic stability, and target engagement .
Research Findings and Implications
- Substituent-Driven Activity : The positional isomerism of chlorine (5 vs. 7) and the choice of substituent (phenyl, cyclopropyl, or isopropyl) underscore the structure-activity relationship (SAR) in benzothiazole derivatives. For example, electron-withdrawing groups like chlorine may enhance binding affinity to therapeutic targets, while bulky substituents like cyclopropyl could improve metabolic resistance .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 7-chloro-2-cyclopropyl-1,3-benzothiazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclopropane ring introduction via nucleophilic substitution or cross-coupling reactions. For example, starting with 2-aminobenzothiazole derivatives, cyclopropane groups can be introduced using cyclopropanating agents (e.g., cyclopropylboronic acids under Suzuki-Miyaura conditions). Refluxing in ethanol with chloroacetyl chloride has been used for analogous compounds to form intermediates, followed by cyclopropylation . Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (80–100°C for 6–12 hours), and catalyst selection (e.g., Pd catalysts for coupling reactions). Purity (>95%) is achieved via column chromatography or recrystallization using DMSO/water mixtures .
Q. How can structural elucidation of 7-chloro-2-cyclopropyl-1,3-benzothiazole be performed using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Look for characteristic C-Cl stretching (~650–750 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹). Cyclopropyl C-H stretching appears at ~3000–3100 cm⁻¹ .
- ¹H-NMR : The cyclopropyl protons exhibit splitting patterns (e.g., ABX systems) at δ 1.2–1.5 ppm. Aromatic protons in the benzothiazole ring resonate at δ 7.0–8.5 ppm, with deshielding due to electron-withdrawing chlorine .
- Mass Spectrometry : Molecular ion peaks at m/z 225.06 (C₁₀H₇ClN₂S) confirm the molecular formula. Fragmentation patterns include loss of Cl (Δ m/z 35) and cyclopropane ring cleavage .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in 7-chloro-2-cyclopropyl-1,3-benzothiazole derivatives for antimicrobial activity?
- Methodological Answer :
- Substituent Variation : Replace the cyclopropyl group with other alkyl/aryl groups to assess steric/electronic effects. For example, bulkier substituents may hinder bacterial membrane penetration .
- Biological Assays : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC (Minimum Inhibitory Concentration) assays. Compounds with electron-withdrawing groups (e.g., -NO₂) at position 6 show enhanced activity due to increased electrophilicity .
- Computational Modeling : Use DFT calculations to correlate HOMO-LUMO gaps with antibacterial potency. Lower gaps indicate higher reactivity .
Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved for benzothiazole derivatives?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo. For example, cyclopropyl groups may enhance metabolic resistance compared to methyl groups .
- Formulation Optimization : Use liposomal encapsulation to improve bioavailability. Studies on similar compounds show a 2–3× increase in plasma half-life with PEGylated carriers .
- Dose-Response Analysis : Re-evaluate in vivo dosing regimens. A study on 7-chloro-6-fluoro derivatives found that doubling the dose compensated for poor absorption, restoring efficacy observed in vitro .
Q. What advanced computational methods are suitable for predicting the binding modes of 7-chloro-2-cyclopropyl-1,3-benzothiazole to target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with bacterial DNA gyrase (PDB: 1KZN). The cyclopropyl group may occupy hydrophobic pockets, while chlorine forms halogen bonds with Thr165 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. RMSD (<2 Å) and hydrogen bond persistence (>80%) indicate strong target engagement .
- QSAR Models : Develop 2D/3D-QSAR using MOE software. Key descriptors include logP (optimal ~2.5) and polar surface area (<90 Ų) for blood-brain barrier penetration in neurotargeting studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
